N-(3-Boc-Aminomethylphenyl)-N-(4-Methoxyphenyl)Amine
Description
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Properties
IUPAC Name |
tert-butyl N-[[3-(4-methoxyanilino)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)20-13-14-6-5-7-16(12-14)21-15-8-10-17(23-4)11-9-15/h5-12,21H,13H2,1-4H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVLWSFASSRLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654187 | |
| Record name | tert-Butyl {[3-(4-methoxyanilino)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-41-0 | |
| Record name | Carbamic acid, [[3-[(4-methoxyphenyl)amino]phenyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {[3-(4-methoxyanilino)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(3-Boc-Aminomethylphenyl)-N-(4-Methoxyphenyl)Amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a Boc (tert-butyloxycarbonyl) protecting group on the amine, which is crucial for its stability and reactivity in biological systems. The methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability.
This compound acts primarily through interactions with various biological targets, including enzymes and receptors. Its mechanism may involve:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes, which can impact metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
2. Pharmacological Effects
The biological activity of this compound has been evaluated in several studies:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research indicates that it may induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Specific enzymatic pathways affected |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens such as E. coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anticancer Activity
In vitro studies using human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with IC50 values suggesting potent anticancer activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the phenyl rings or the Boc group can significantly alter its pharmacological profile. For instance:
- Substituents on the Methoxy Group : Variations in the methoxy substituent can enhance or reduce receptor affinity.
- Boc Group Variations : Different protecting groups can influence stability and bioavailability.
Scientific Research Applications
Peptide Synthesis
Role as a Protective Group
The compound is widely utilized in peptide synthesis as a protective group. The Boc (tert-butoxycarbonyl) group allows for selective reactions during the synthesis process, enhancing the yield and purity of the final peptide products. This is crucial in the construction of complex peptides where specific amino acid sequences are required .
Drug Development
Intermediate in Pharmaceutical Synthesis
N-(3-Boc-aminomethylphenyl)-N-(4-methoxyphenyl)amine serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure is particularly beneficial in developing compounds that target neurological disorders. The ability to modify its structure through further chemical reactions makes it a versatile building block in medicinal chemistry .
Case Study: Neurological Compounds
Research has demonstrated that derivatives of this compound can exhibit significant activity against neurological targets. For instance, modifications to the Boc-protected amine have led to the development of compounds with enhanced efficacy against specific neurodegenerative diseases .
Biochemical Research
Studying Amino Acid Interactions
In biochemical research, this compound is employed to study amino acid interactions and their implications on protein folding and function. By analyzing how the Boc group influences these interactions, researchers gain insights into the fundamental processes that govern protein behavior in biological systems .
Material Science
Modification of Polymer Properties
The incorporation of this compound into polymer matrices has been explored to modify their physical properties. This application is particularly relevant in creating advanced materials with tailored characteristics for specific industrial applications .
Analytical Chemistry
Identification and Quantification Techniques
In analytical chemistry, this compound is used in various techniques aimed at identifying and quantifying amino acids within complex mixtures. Its role aids in quality control processes and enhances research capabilities by providing reliable data on amino acid composition in samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
